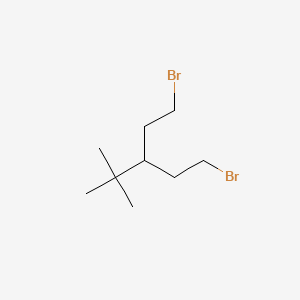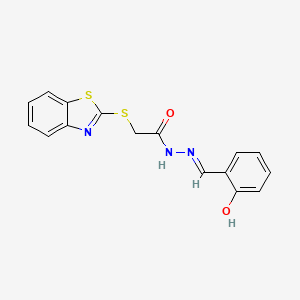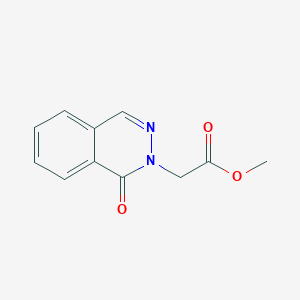
1-Bromo-3-(2-bromoethyl)-4,4-dimethylpentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-(2-bromoethyl)-4,4-dimethylpentane is an organic compound that belongs to the class of alkyl halides. This compound is characterized by the presence of two bromine atoms attached to a pentane backbone, which also features two methyl groups at the fourth carbon position. The molecular formula for this compound is C9H18Br2, and it is commonly used in organic synthesis and various chemical reactions.
Méthodes De Préparation
The synthesis of 1-Bromo-3-(2-bromoethyl)-4,4-dimethylpentane can be achieved through several routes. One common method involves the bromination of 4,4-dimethylpentane using bromine in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically proceeds via a free radical mechanism, resulting in the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to ensure efficient and scalable synthesis.
Analyse Des Réactions Chimiques
1-Bromo-3-(2-bromoethyl)-4,4-dimethylpentane undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or amines. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and ammonia.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide can lead to the formation of 4,4-dimethyl-1-pentene.
Oxidation and Reduction Reactions: While less common, this compound can also undergo oxidation and reduction reactions under specific conditions. Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound, while reducing agents like lithium aluminum hydride can reduce it.
Applications De Recherche Scientifique
1-Bromo-3-(2-bromoethyl)-4,4-dimethylpentane has several applications in scientific research:
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules. Its reactivity makes it useful for constructing carbon-carbon and carbon-heteroatom bonds.
Medicinal Chemistry:
Material Science: It is used in the preparation of advanced materials, including polymers and resins, where its bromine atoms can impart specific properties such as flame retardancy.
Chemical Biology: Researchers use this compound to study the effects of brominated organic molecules on biological systems, including their interactions with proteins and nucleic acids.
Mécanisme D'action
The mechanism of action of 1-Bromo-3-(2-bromoethyl)-4,4-dimethylpentane depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms to which the bromines are attached. In elimination reactions, the compound undergoes dehydrohalogenation, where a base abstracts a proton, leading to the formation of a double bond and the elimination of a bromide ion. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
1-Bromo-3-(2-bromoethyl)-4,4-dimethylpentane can be compared to other similar compounds, such as:
1-Bromo-3-(2-bromoethyl)hexane: This compound has a similar structure but with a hexane backbone instead of a pentane backbone. It exhibits similar reactivity but may have different physical properties due to the longer carbon chain.
1-Bromo-3-(2-bromoethyl)butane: This compound has a butane backbone and is shorter than this compound. It may undergo similar reactions but with different reaction rates and conditions.
1-Bromo-3-(2-bromoethyl)cyclohexane: This compound features a cyclohexane ring, which can introduce steric effects and influence the reactivity and selectivity of chemical reactions.
Propriétés
Numéro CAS |
758-75-8 |
|---|---|
Formule moléculaire |
C9H18Br2 |
Poids moléculaire |
286.05 g/mol |
Nom IUPAC |
1-bromo-3-(2-bromoethyl)-4,4-dimethylpentane |
InChI |
InChI=1S/C9H18Br2/c1-9(2,3)8(4-6-10)5-7-11/h8H,4-7H2,1-3H3 |
Clé InChI |
PVAPSWVCWOOMNG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(CCBr)CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(5-Bromofuran-2-yl)-1-methyl-5-nitro-1H-benzo[d]imidazole](/img/structure/B11943893.png)
![4,4,5,5-tetramethyl-2-[12,12,24,24-tetrakis(4-octylphenyl)-20-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]-1,3,2-dioxaborolane](/img/structure/B11943898.png)



![2-[(Z)-2-nitroethenyl]thiophene](/img/structure/B11943916.png)




![N-[2-[2-(Benzylideneamino)phenyl]phenyl]-1-phenyl-methanimine](/img/structure/B11943966.png)
![2,13-diphenyl-1,2,12,13-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-4,6,8,15,17,19-hexaene](/img/structure/B11943980.png)
